![molecular formula C17H22N2O2 B7473264 Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids in the body.
Mécanisme D'action
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone acts as a potent agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone leads to a variety of effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone is a useful tool for researchers studying the endocannabinoid system and its potential therapeutic applications. However, there are limitations to its use in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research on Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone and other synthetic cannabinoids. These include further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of more selective and potent synthetic cannabinoids for use in research and potential clinical applications.
Méthodes De Synthèse
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzoyl chloride with piperazine, followed by the addition of cyclopropyl ketone. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with cyclopropylmethylamine, followed by the addition of piperazine.
Applications De Recherche Scientifique
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have analgesic effects and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been investigated for its potential as an anti-cancer agent, with promising results in vitro.
Propriétés
IUPAC Name |
cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-4-3-5-15(13(12)2)17(21)19-10-8-18(9-11-19)16(20)14-6-7-14/h3-5,14H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCPFKQBRCVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.